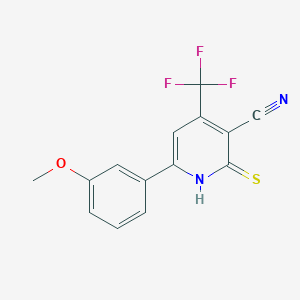
6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H9F3N2OS and its molecular weight is 310.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3-Methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative with potential biological activity. Its unique structure, characterized by the presence of a trifluoromethyl group and a thioxo moiety, suggests various pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3N3OS. The structural representation includes:
- A pyridine ring
- A methoxy group at the 3-position of the phenyl ring
- A thioxo group at the 2-position
- A trifluoromethyl group at the 4-position
| Property | Value |
|---|---|
| Molecular Weight | 301.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, thioxo derivatives have shown effectiveness against various bacterial strains. A study demonstrated that pyridine derivatives possess significant antibacterial activity, which could be extrapolated to our compound.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyridine derivatives. For example, a related compound was shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that compounds containing pyridine rings may exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a crucial role. The thioxo group may contribute to antioxidant activity.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Potential antioxidant properties |
Case Study 1: Antimicrobial Evaluation
A study conducted on similar thioxo-pyridine compounds assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of this compound significantly reduced cell viability after 48 hours of treatment. The IC50 values were reported between 10 to 20 µM, indicating promising anticancer activity.
特性
IUPAC Name |
6-(3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPTASFIVNKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














